(2R)-3-aminopropane-1,2-diol hydrochloride
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Overview
Description
(2R)-3-aminopropane-1,2-diol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by an amino group. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-aminopropane-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The process often begins with glycerol, a readily available and inexpensive starting material.
Amination: The hydroxyl group at the second carbon of glycerol is replaced with an amino group through a series of reactions. This can be achieved using reagents such as ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.
Catalysts: The use of catalysts can enhance the reaction rate and selectivity.
Purification: Industrial methods also include advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-aminopropane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glyceraldehyde or glyceric acid, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-aminopropane-1,2-diol hydrochloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and fine chemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine
Medically, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in designing drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it valuable in formulating products with specific characteristics.
Mechanism of Action
The mechanism by which (2R)-3-aminopropane-1,2-diol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The compound can modulate enzyme activity by acting as a substrate, inhibitor, or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-aminopropane-1,2-diol hydrochloride: The enantiomer of (2R)-3-aminopropane-1,2-diol hydrochloride, with similar but distinct biological activities.
Glycerol: The parent compound, lacking the amino group, used widely in various applications.
3-amino-1,2-propanediol: A similar compound without the chiral center, used in different contexts.
Uniqueness
This compound is unique due to its chiral nature, which imparts specific biological activities and interactions. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in synthetic chemistry.
By understanding the properties, synthesis, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
CAS No. |
2196154-29-5 |
---|---|
Molecular Formula |
C3H10ClNO2 |
Molecular Weight |
127.6 |
Purity |
95 |
Origin of Product |
United States |
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